molecular formula C17H15N3O3 B4002378 3-(4-nitrophenyl)-5-(1-phenylpropyl)-1,2,4-oxadiazole

3-(4-nitrophenyl)-5-(1-phenylpropyl)-1,2,4-oxadiazole

Cat. No.: B4002378
M. Wt: 309.32 g/mol
InChI Key: HUUBADWCJIANTP-UHFFFAOYSA-N
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Description

3-(4-nitrophenyl)-5-(1-phenylpropyl)-1,2,4-oxadiazole is a useful research compound. Its molecular formula is C17H15N3O3 and its molecular weight is 309.32 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 309.11134135 g/mol and the complexity rating of the compound is 387. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antimicrobial Activity

1,3,4-oxadiazoles are noted for their valuable biological effects, including antimicrobial properties. For instance, derivatives of 1,3,4-oxadiazole have been synthesized and evaluated for antimicrobial activities, showing significant antibacterial and antifungal effects against pathogens like Staphylococcus aureus and Escherichia coli (E. Jafari et al., 2017).

Materials Science and Liquid Crystal Research

Oxadiazole derivatives exhibit promising applications in materials science, particularly in the development of mesogenic materials. For example, a series of mesogenic homologous bearing 1,3,4-oxadiazole rings were synthesized, displaying different liquid crystalline phases, which are influenced by the presence of nitro groups at the molecule's end. These findings have implications for the design of new materials with tailored liquid crystalline properties (H. Abboud et al., 2017).

Corrosion Inhibition

The 1,3,4-oxadiazole derivatives also play a crucial role in corrosion inhibition. Research has shown that these compounds can effectively inhibit the corrosion of metals such as mild steel in acidic environments, demonstrating their potential as corrosion inhibitors. The effectiveness of these inhibitors is attributed to their adsorption on the metal surface, providing a protective layer against corrosive agents (M. Lagrenée et al., 2001).

Nonlinear Optical Properties

Furthermore, 1,3,4-oxadiazole derivatives have been explored for their nonlinear optical properties, which are essential for the development of optical and electronic devices. These properties stem from the donor-acceptor structures of oxadiazoles, offering potential applications in creating efficient nonlinear optical materials (S. Mashraqui et al., 2004).

Supramolecular Structures

In the realm of microelectronics, the supramolecular structures of aromatic 1,3,4-oxadiazoles are of interest due to their thermostability and optoelectronic properties. These compounds allow for the construction of new microelectronic devices, highlighting their significance in electronic materials science (B. Schulz et al., 1995).

Properties

IUPAC Name

3-(4-nitrophenyl)-5-(1-phenylpropyl)-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N3O3/c1-2-15(12-6-4-3-5-7-12)17-18-16(19-23-17)13-8-10-14(11-9-13)20(21)22/h3-11,15H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUUBADWCJIANTP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=CC=CC=C1)C2=NC(=NO2)C3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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